molecular formula C8H10N2O3 B13333252 1-(3-Methyloxetan-3-yl)-1H-pyrazole-3-carboxylic acid

1-(3-Methyloxetan-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13333252
M. Wt: 182.18 g/mol
InChI Key: AFXKHAHLNJKAIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methyloxetan-3-yl)-1H-pyrazole-3-carboxylic acid is a compound that features both an oxetane ring and a pyrazole ring The oxetane ring is a four-membered ring containing one oxygen atom, while the pyrazole ring is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyloxetan-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the pyrazole ring. One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by the reaction with a pyrazole derivative to introduce the pyrazole ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure conditions to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyloxetan-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

1-(3-Methyloxetan-3-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism by which 1-(3-Methyloxetan-3-yl)-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes or receptors, leading to changes in cellular processes. The pathways involved can vary, but often include modulation of signaling pathways and alterations in gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methyloxetan-3-yl)methanamine
  • 3-Methyl-3-oxetanemethanol
  • Oxetane-3-carboxylic acid

Uniqueness

1-(3-Methyloxetan-3-yl)-1H-pyrazole-3-carboxylic acid is unique due to its combination of an oxetane ring and a pyrazole ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1-(3-methyloxetan-3-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-8(4-13-5-8)10-3-2-6(9-10)7(11)12/h2-3H,4-5H2,1H3,(H,11,12)

InChI Key

AFXKHAHLNJKAIU-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)N2C=CC(=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.